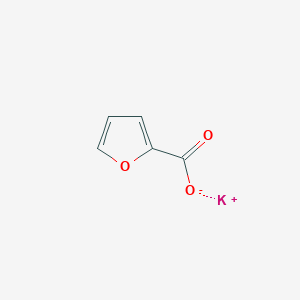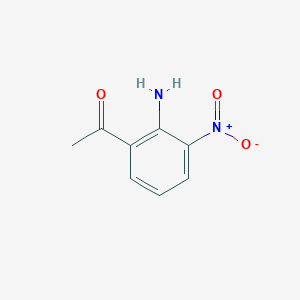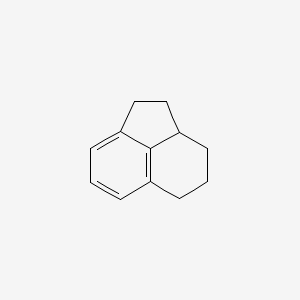
4-Aminostilbene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminostilbene is an organic compound characterized by the presence of a styryl group attached to a phenylamine moiety. This compound is notable for its applications in various fields, including organic synthesis and materials science. The structure of this compound consists of a phenyl ring bonded to an amine group, with a styryl group (a vinyl group attached to a phenyl ring) attached to the para position of the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: 4-Aminostilbene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is carefully controlled to ensure consistent product quality .
化学反应分析
Types of Reactions: 4-Aminostilbene undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The styryl group can be hydrogenated to form ethylphenylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of ethylphenylamine.
Substitution: Introduction of halogen, nitro, or alkyl groups on the phenyl ring.
科学研究应用
4-Aminostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its conjugated structure
作用机制
The mechanism of action of 4-Aminostilbene involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the styryl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially altering their function .
相似化合物的比较
Phenylamine (Aniline): Lacks the styryl group, making it less conjugated and less reactive in certain types of reactions.
4-Vinylphenylamine: Similar structure but lacks the extended conjugation provided by the styryl group.
Triphenylamine: Contains three phenyl groups attached to the nitrogen atom, providing a more rigid and bulky structure
Uniqueness of 4-Aminostilbene: this compound is unique due to its extended conjugation, which enhances its electronic properties and reactivity. This makes it particularly useful in applications requiring high electron density and stability, such as in the synthesis of advanced materials and pharmaceuticals .
属性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
4-(2-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,15H2 |
InChI 键 |
VFPLSXYJYAKZCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-(Hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B8814455.png)

![4-{4-[5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-YL]phenyl}morpholin-3-one](/img/structure/B8814479.png)

![4-Chloro-2-methoxybenzo[d]thiazole](/img/structure/B8814497.png)

![[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
